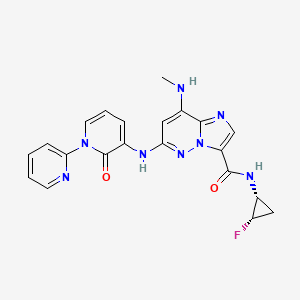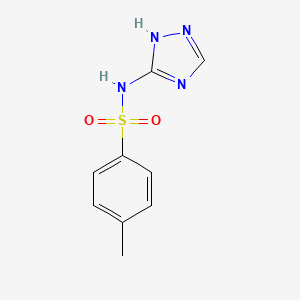![molecular formula C20H22ClN5O2 B2639157 8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-96-9](/img/structure/B2639157.png)
8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as CL-316,243 and is a selective agonist of the β3-adrenergic receptor.
Mécanisme D'action
CL-316,243 activates the β3-adrenergic receptor, which is primarily located in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. Increased cAMP levels activate protein kinase A, which in turn activates lipolysis and thermogenesis. These processes result in increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
CL-316,243 has been shown to have significant effects on energy metabolism and thermogenesis. In animal studies, this compound has been shown to increase energy expenditure, promote weight loss, and improve glucose tolerance. CL-316,243 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CL-316,243 is its selectivity for the β3-adrenergic receptor. This allows for specific activation of this receptor without affecting other adrenergic receptors. However, one limitation of CL-316,243 is its poor solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on CL-316,243. One area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. Further studies are needed to determine the efficacy and safety of CL-316,243 in human subjects. Additionally, research on the mechanism of action of CL-316,243 may lead to the development of new therapies for metabolic disorders and inflammatory diseases. Finally, further optimization of the synthesis method for CL-316,243 may lead to improved yields and purity of the compound.
Méthodes De Synthèse
The synthesis of CL-316,243 involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction of 3-chlorobenzylamine with 2,4-pentanedione to form a Schiff base. This intermediate is then reacted with 8-butyl-1,7-dimethylxanthine to form the final product, CL-316,243. The synthesis of CL-316,243 has been optimized to produce high yields of pure product.
Applications De Recherche Scientifique
CL-316,243 has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of the β3-adrenergic receptor. CL-316,243 is a selective agonist of this receptor, which is involved in the regulation of energy metabolism and thermogenesis. By activating the β3-adrenergic receptor, CL-316,243 can increase energy expenditure and promote weight loss.
Propriétés
IUPAC Name |
6-butyl-2-[(3-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2/c1-4-5-9-24-13(2)11-25-16-17(22-19(24)25)23(3)20(28)26(18(16)27)12-14-7-6-8-15(21)10-14/h6-8,10-11H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAIGJBKORYKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

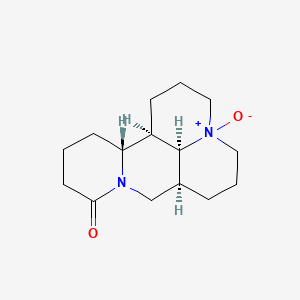
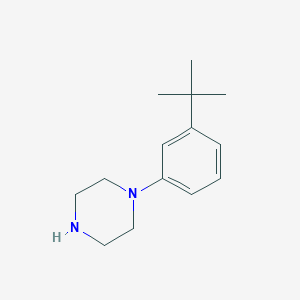
![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)
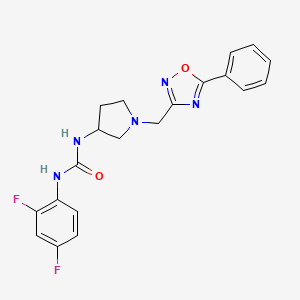
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)
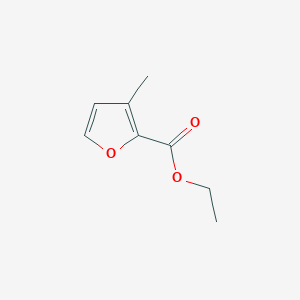
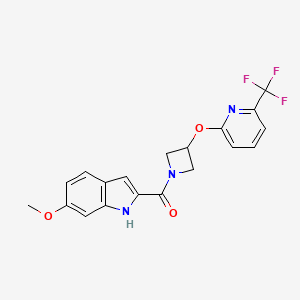
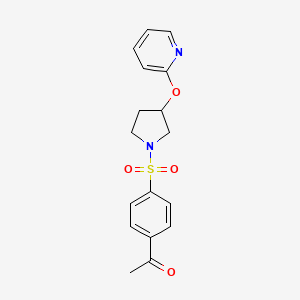
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2639088.png)
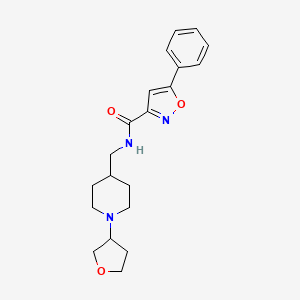
![4-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2639090.png)
![N-(2-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2639093.png)
